![molecular formula C12H15NO6S B1446093 4-[1,3-Benzodioxol-5-yl(methylsulfonyl)amino]butanoic acid CAS No. 1858254-97-3](/img/structure/B1446093.png)
4-[1,3-Benzodioxol-5-yl(methylsulfonyl)amino]butanoic acid
Overview
Description
“4-[1,3-Benzodioxol-5-yl(methylsulfonyl)amino]butanoic acid” is a chemical compound . It contains a total of 35 atoms; 15 Hydrogen atoms, 12 Carbon atoms, 1 Nitrogen atom, 6 Oxygen atoms, and 1 Sulfur atom .
Molecular Structure Analysis
The molecular structure of “4-[1,3-Benzodioxol-5-yl(methylsulfonyl)amino]butanoic acid” can be analyzed using the structure data file available for download . It can be imported to most of the chemistry software for further analysis .Physical And Chemical Properties Analysis
The molecular weight of “4-[1,3-Benzodioxol-5-yl(methylsulfonyl)amino]butanoic acid” is 301.31 . More detailed physical and chemical properties may be obtained from specialized databases or experimental studies.Scientific Research Applications
Diuretic Screening
- Aminobenzioc Acid Diuretics: Research on various methylsulfonylbenzoic acids, including compounds related to 4-[1,3-Benzodioxol-5-yl(methylsulfonyl)amino]butanoic acid, showed their potential as diuretics. The study found that these compounds generally have a decreased potency compared to their sulfamoyl counterparts (Feit & Nielsen, 1976).
Antimicrobial Activity
- N-Substituted-β-Amino Acid Derivatives: A study synthesized derivatives of 3-[(2-Hydroxyphenyl)amino]butanoic acids, which exhibited good antimicrobial activity against various bacteria and fungi (Mickevičienė et al., 2015).
- 1,3-Benzodioxol-5-Carboxylic Acid Derivatives: Research involving derivatives of 1,3-benzodioxol-5-carboxylic acid, closely related to the chemical , revealed antibacterial activity. One of the synthesized compounds showed moderate activity against various bacterial strains (Siddiqa et al., 2014).
Cancer Treatment
- Multidrug-Resistant Agents: A methylsulfonyl derivative of nordihydroguaiaretic acid, similar in structure to 4-[1,3-Benzodioxol-5-yl(methylsulfonyl)amino]butanoic acid, was found to inhibit MDR1 gene expression and suppress drug-resistant cancer cells. This suggests its potential as an adjuvant in cancer treatment (Huang et al., 2015).
Polymeric Applications
- Poly Vinyl Alcohol/Acrylic Acid Hydrogels: The study explored the modification of polyvinyl alcohol/acrylic acid hydrogels using various amine compounds, including 2-amino-3-(4-hydroxyphenyl) propanoic acid, demonstrating potential applications in medical fields due to their antibacterial and antifungal properties (Aly & El-Mohdy, 2015).
Class III Antiarrhythmic Activity
- 4-[(Methylsulfonyl)amino]benzamides and Sulfonamides: Related compounds to 4-[1,3-Benzodioxol-5-yl(methylsulfonyl)amino]butanoic acid showed potent Class III antiarrhythmic activity, with potential therapeutic applications in treating ventricular fibrillation (Ellingboe et al., 1992).
properties
IUPAC Name |
4-[1,3-benzodioxol-5-yl(methylsulfonyl)amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO6S/c1-20(16,17)13(6-2-3-12(14)15)9-4-5-10-11(7-9)19-8-18-10/h4-5,7H,2-3,6,8H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCMWBDHDMBUNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CCCC(=O)O)C1=CC2=C(C=C1)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1,3-Benzodioxol-5-yl(methylsulfonyl)amino]butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



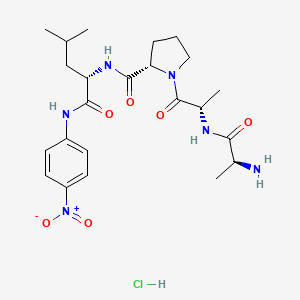
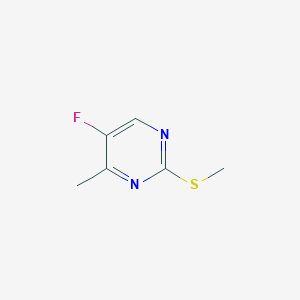
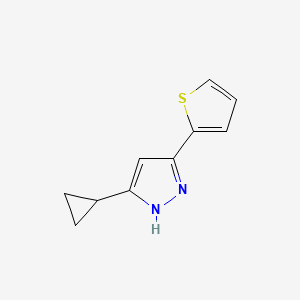
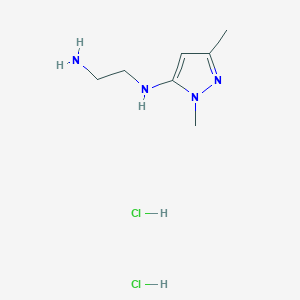
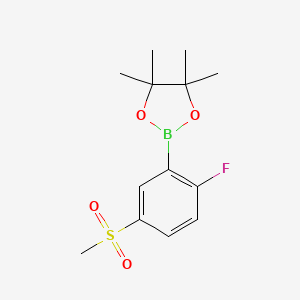
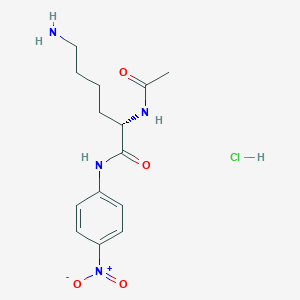
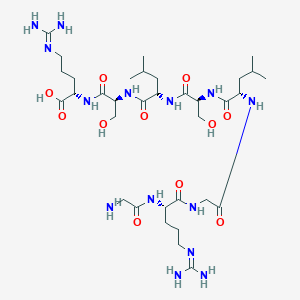
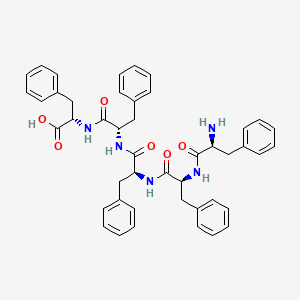
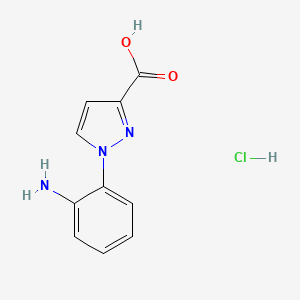
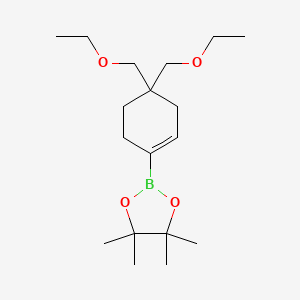
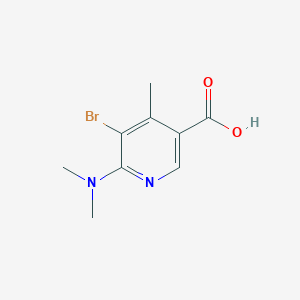
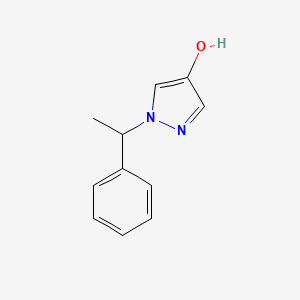
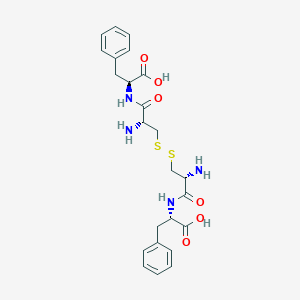
![4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-imine methanesulfonate](/img/structure/B1446032.png)